2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide is a fluorinated organic compound. The presence of trifluoromethyl and fluoro groups in its structure makes it an interesting molecule for various applications in pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure imparts specific chemical and physical properties that are valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for the study of fluorine’s effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)phenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(2-(hydroxymethyl)-4-methoxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and fluoro groups enhances its reactivity and stability, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H9F4NO3 |
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Molecular Weight |
267.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H9F4NO3/c1-18-7-3-2-6(5(4-16)8(7)11)15-9(17)10(12,13)14/h2-3,16H,4H2,1H3,(H,15,17) |
InChI Key |
JTCHWONGSOZSDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)CO)F |
Origin of Product |
United States |
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